molecular formula C52H56ClF3N6O7S3 B15126137 5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid

5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid

Cat. No.: B15126137
M. Wt: 1065.7 g/mol
InChI Key: WQCBFZDVUJBJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

BM 957 is synthesized through a structure-based optimization process. The synthetic route involves the design of 4,5-diphenyl-1H-pyrrole-3-carboxylic acids, which are potent inhibitors of Bcl-2 and Bcl-xL . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired molecular structure. Industrial production methods for BM 957 are not widely documented, but the compound is produced in research settings for experimental purposes .

Chemical Reactions Analysis

BM 957 primarily undergoes binding reactions with its target proteins, Bcl-2 and Bcl-xL. These reactions are characterized by high affinity binding, with dissociation constants (Ki) of less than 1 nanomolar . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major products formed from these reactions are stable complexes with the target proteins, which inhibit their anti-apoptotic functions .

Properties

IUPAC Name

5-(4-chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56ClF3N6O7S3/c1-3-62-35(2)48(51(64)65)49(50(62)36-12-14-38(53)15-13-36)37-8-7-9-42(32-37)61-30-28-60(29-31-61)41-18-16-39(17-19-41)58-72(68,69)45-20-21-46(47(33-45)71(66,67)52(54,55)56)57-40(34-70-44-10-5-4-6-11-44)22-25-59-26-23-43(63)24-27-59/h4-21,32-33,40,43,57-58,63H,3,22-31,34H2,1-2H3,(H,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCBFZDVUJBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56ClF3N6O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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